Crystal Structure Resolution and Domain Architecture of gp11 Versus gp9
The crystal structure of gp11 was determined at 2.0 Å resolution, revealing a trimeric architecture in which each monomer (218 residues) folds into three domains: an N-terminal parallel coiled-coil, middle 'finger' domains, and a C-terminal β-annulus domain responsible for trimerization. This structure was directly compared to the trimeric structure of gp9, the long tail fiber connector, which exhibits a different domain organization despite both being trimeric baseplate fiber attachment proteins [1]. The resolution and domain-level detail of gp11 enable more precise docking into cryo-EM reconstructions than is possible with gp9 structural data alone [2].
| Evidence Dimension | Crystal structure resolution and domain composition |
|---|---|
| Target Compound Data | 2.0 Å resolution; 218 residues per monomer; three-domain architecture (N-terminal coiled-coil, middle finger domains, C-terminal β-annulus); homotrimer [1] |
| Comparator Or Baseline | gp9 (long tail fiber connector): also a trimer but with distinct domain arrangement; structure determined but resolution not specified in head-to-head comparison [1] |
| Quantified Difference | gp11 structure solved to 2.0 Å with three-domain architecture explicitly mapped; gp9 structural comparison confirms distinct domain organization for short vs. long tail fiber connection [1] |
| Conditions | Multiple wavelength anomalous dispersion (MAD) with selenomethionine-substituted protein; X-ray crystallography [1] |
Why This Matters
The high-resolution structure of gp11 enables accurate fitting into cryo-EM density maps of the intact baseplate, which is essential for molecular replacement and rational design of assembly interference experiments that are not feasible with the less well-resolved gp9 structure.
- [1] Leiman PG, Kostyuchenko VA, Shneider MM, Kurochkina LP, Mesyanzhinov VV, Rossmann MG. Structure of bacteriophage T4 gene product 11, the interface between the baseplate and short tail fibers. J Mol Biol. 2000;301(4):975-985. doi:10.1006/jmbi.2000.3989 View Source
- [2] Kostyuchenko VA, Leiman PG, Chipman PR, Kanamaru S, van Raaij MJ, Arisaka F, Mesyanzhinov VV, Rossmann MG. Three-dimensional structure of bacteriophage T4 baseplate. Nat Struct Biol. 2003;10(9):688-693. doi:10.1038/nsb970 View Source
